Bunitrolol hydrochloride

Overview

Description

Bunitrolol hydrochloride is a synthetic beta-blocker drug used in the treatment of hypertension, angina, and arrhythmias. It is a prodrug, meaning it is inactive until it is metabolized in the body. This compound has been used in clinical trials and is currently approved by the FDA for use in the United States. It is a widely used drug and is available in both generic and brand name formulations.

Scientific Research Applications

Hemodynamic Effects

Bunitrolol hydrochloride, a beta-adrenergic blocking agent, has been extensively studied for its hemodynamic effects. Research conducted by Okabayashi et al. (1979) showed that both intravenous and oral administration of bunitrolol significantly reduced systolic, diastolic, and mean blood pressure in patients with essential hypertension. The study suggested that the hypotensive mechanism could partly be due to its ability to inhibit renin secretion (Okabayashi, Naito, & Arakawa, 1979). Additionally, Reale et al. (1976) reported improved cardiac performance at rest and during exercise in patients with coronary artery disease following bunitrolol administration, highlighting its potential in managing conditions like angina pectoris (Reale, Nigri, & Gioffrè, 1976).

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound have also been a subject of interest. For example, Narimatsu et al. (1994) explored the oxidative metabolism of bunitrolol in human liver microsomes, indicating the involvement of the CYP2D6 enzyme in bunitrolol metabolism (Narimatsu et al., 1994).

Transdermal Delivery Systems

Morimoto et al. (1990) evaluated polyvinyl alcohol hydrogel as a vehicle for the sustained-release transdermal system of bunitrolol-HCL, demonstrating its potential for controlled drug delivery (Morimoto et al., 1990).

Synthesis Methods

The synthesis of this compound has been refined over time. Banoth et al. (2013) reported a new chemical and the first chemoenzymatic synthesis of bunitrolol in racemic and enantioenriched forms, contributing to the efficient production of this drug (Banoth et al., 2013).

Therapeutic Potential

Further studies have explored bunitrolol's therapeutic potential in different cardiovascular conditions. For instance, Lund-Johansen (1979) examined its long-term hemodynamic effects in patients with essential hypertension, demonstrating similarities with other beta-adrenoceptor blockers (Lund-Johansen, 1979).

Mechanism of Action

The vasodilator action of bunitrolol, attributed to its α1-adrenoceptor blocking action, was investigated by Satoh et al. (1985), providing insights into its mechanism in reducing peripheral resistance in hypertensive patients (Satoh, Nunoki, Goto, & Taira, 1985).

Mechanism of Action

Target of Action

Bunitrolol hydrochloride is a beta-adrenergic antagonist . It primarily targets the beta-1 adrenergic receptors , which play a crucial role in the regulation of heart function . It also has a weak alpha-1 blocking action .

Biochemical Pathways

This compound affects several biochemical pathways, including the calcium signaling pathway , neuroactive ligand-receptor interaction , and adrenergic signaling in cardiomyocytes . These pathways are crucial for the regulation of heart function and blood pressure.

Pharmacokinetics

It is also a substrate for the CYP2D6 enzyme , which plays a significant role in drug metabolism.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound . Understanding these factors is crucial for optimizing the use of this drug in different patient populations.

Safety and Hazards

When handling Bunitrolol hydrochloride, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

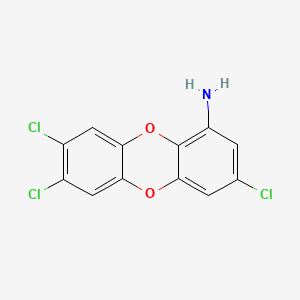

IUPAC Name |

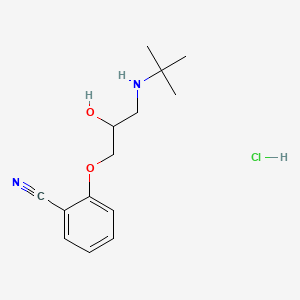

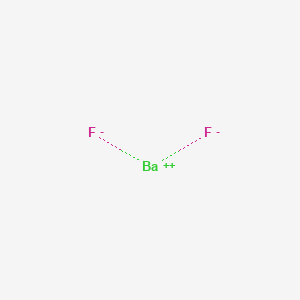

2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWESHPIMRNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945768 | |

| Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29876-08-2, 23093-74-5 | |

| Record name | Bunitrolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29876-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stresson | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-[3-[(tert-butyl)amino]-2-hydroxypropoxy]benzonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUNITROLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42VUS2X73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bunitrolol hydrochloride act within the body, and are there tissues where it shows limited activity?

A1: this compound, a beta-adrenergic blocking agent, primarily exerts its effects by binding to beta-adrenergic receptors. This binding action prevents other molecules, such as adrenaline and noradrenaline, from activating these receptors. [] While its effects are widespread, research indicates that most normal and adenomatous human thyroid tissues lack high-affinity binding sites for beta-adrenergic blockers like this compound. Consequently, these tissues show a lack of adenyl cyclase stimulation by beta-adrenergic stimulators. [] This suggests a limited direct influence of this compound on thyroid function in most individuals.

Q2: Can you describe the synthesis of this compound from its precursor?

A2: this compound is synthesized from its chiral precursor, 1,2-epoxy-3-(2-cyanophenoxy)propane. [] Both enantiomers of this precursor can be used to synthesize the corresponding enantiomers of this compound, confirming their absolute configuration. Interestingly, the racemic mixture of 1,2-epoxy-3-(2-cyanophenoxy)propane exhibits a unique property: it undergoes spontaneous resolution during crystallization. This means that simply by crystallizing the racemic mixture, a partial separation of the two enantiomers can be achieved, although with low efficiency. []

Q3: Are there any particular challenges associated with the handling or formulation of 1,2-epoxy-3-(2-cyanophenoxy)propane, the precursor to this compound?

A3: Working with 1,2-epoxy-3-(2-cyanophenoxy)propane presents a unique challenge due to its nature as a conglomerate-forming compound. [] This means that upon crystallization, the solid phase consists of a mechanical mixture of crystals, each composed of a single enantiomer. This characteristic can complicate the development of robust and reproducible manufacturing processes for this compound, as it necessitates careful control over crystallization conditions to achieve the desired enantiomeric purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-[[ethoxy(methyl)phosphinothioyl]sulfanylmethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B1204407.png)

![[5-[[6-[(6-Acetamido-3-aminohexanoyl)amino]-3-aminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1204410.png)